1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
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Description
1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N5O4S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
1-Methyl-N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is part of a broader class of compounds that have been extensively studied for their potential biological activities. Research has focused on the synthesis of various heterocyclic sulfonamides and their evaluation as antimicrobial, anticancer, and herbicidal agents. For instance, novel sulfonamide derivatives have been synthesized, demonstrating significant antimicrobial and anticancer activities. These activities are attributed to the structural features of the sulfonamide group, which is a common moiety in many therapeutic agents due to its ability to interact with biological targets (Debbabi et al., 2016; Ghorab et al., 2015).
Molecular Docking and Inhibition Studies
Studies involving molecular docking have indicated that certain sulfonamide derivatives exhibit potential as enzyme inhibitors, particularly against dihydrofolate reductase (DHFR), a target for anticancer therapy. This suggests that sulfonamide compounds, including those similar to this compound, could be optimized for enhanced anticancer properties through structural modifications (Debbabi et al., 2017).
Herbicidal Applications
Furthermore, the sulfonamide group has been incorporated into various herbicidal agents, demonstrating efficacy in controlling broad-leaf weeds and sedges. The sulfonylurea herbicides, for instance, showcase the versatility of sulfonamide derivatives in agricultural applications. Their activity is often attributed to the inhibition of specific plant enzymes, leading to the death of unwanted vegetation at relatively low application rates (Pernak et al., 2015).
Chemical Synthesis and Reactivity
The chemical synthesis of sulfonamide compounds involves various strategies to introduce the sulfonamide group into heterocyclic frameworks. These methods include reactions with sulfonic chlorides, condensation reactions, and other heterocyclization techniques, yielding a diverse array of sulfonamide-containing compounds with potential biological and agricultural applications (Tucker et al., 2015).
properties
IUPAC Name |
1-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S2/c1-19-12-15(11-17-19)25(21,22)18-9-13-4-7-20(8-5-13)26(23,24)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROQVIZFOISDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.